molecular formula C9H10N2O2 B082555 6-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 14026-45-0

6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B082555
CAS RN: 14026-45-0
M. Wt: 178.19 g/mol
InChI Key: ASVYHMUYLBMSKW-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline has been studied extensively. The nitration of tetrahydroquinoline and several of its N-protected derivatives has been carried out both experimentally and at a theoretical level . Different protecting groups have been explored varying, not only electronic and steric effects, but also deprotection conditions . Additionally, different reagents and reaction conditions have been investigated . From this study, total regioselectivity for nitration at the 6-position was achieved .


Molecular Structure Analysis

The molecular formula of 6-Nitro-1,2,3,4-tetrahydroquinoline is C9H10N2O2 .


Chemical Reactions Analysis

The selective nitration of tetrahydroquinoline was studied . The presence or absence of N-protecting groups directs nitration at different positions . Regioselective nitration at the 6-position was achieved . A DFT computational study of all nitro σ complexes was performed in gas and water phases, the results are consistent with the experiments .

Scientific Research Applications

  • Medicinal Chemistry

    • Application: 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Method: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • Results: The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Organic Chemistry

    • Application: 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • Method: In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Results: This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
  • Pharmaceuticals

    • Application: The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals .
    • Method: Various drugs such as Nicainoprol (an antiarrhythmic drug), Oxamniquine (a schistosomicide), and Virantmycin (an antiviral antibiotic that also possesses antifungal activity) have been developed .
    • Results: These drugs have shown promising results in their respective fields .
  • Neuroscience

    • Application: The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
    • Method: The compound is used to chelate metal ions, preventing their oxidation and subsequent damage .
    • Results: This has potential implications for the treatment of Alzheimer’s disease .
  • Biological Damage Prevention

    • Application: Tetrahydroquinoline derivatives are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .
    • Method: The exact method of application varies, but it generally involves the use of these compounds in a biological context .
    • Results: The results can include damage to vital biological molecules, which can have various effects .
  • Multicomponent Reactions
    • Application: 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
    • Method: In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Results: This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Safety And Hazards

When handling 6-Nitro-1,2,3,4-tetrahydroquinoline, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYHMUYLBMSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427714
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3,4-tetrahydroquinoline

CAS RN

14026-45-0
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Cordeiro, J Shaw, J O'Brien, F Blanco, I Rozas - 2011 - Wiley Online Library
A revision of the literature on the nitration of tetrahydroquinolines yielded a number of inconsistencies. Thus, we have carried out a thorough study on the nitration of tetrahydroquinoline …
RA Bunce, JE Schammerhorn - Organic Preparations and …, 2010 - Taylor & Francis
The tandem reductive amination-SNAr reaction sequence has recently been reported for the efficient synthesis of 1, 2, 3, 4-tetrahydroquinolines. 1 As part of our effort to develop new …
Number of citations: 3 www.tandfonline.com
DA Gruzdev, GL Levit, MI Kodess… - Chemistry of Heterocyclic …, 2012 - Springer
Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline have been obtained by kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline in acylation with acyl chlorides of N…
Number of citations: 14 link.springer.com
RA Bunce, T Nago - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
A tandem reductive amination‐S N Ar reaction has been developed for the synthesis of 6‐nitro‐1,2,3,4‐tetrahydroquinolines. Treatment of 4‐(2‐fluoro‐5‐nitrophenyl)‐2‐butanone or 3‐(…
Number of citations: 22 onlinelibrary.wiley.com
RA Bunce, EJ Lee - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
A synthesis of ester‐ and ketone‐substituted (±)‐1‐alkyl‐6‐nitro‐1,2,3,4‐tetrahydroquinolines has been developed from 2‐pentenoates and 2‐penten‐1‐ones substituted at C5 by a 2‐…
Number of citations: 12 onlinelibrary.wiley.com
ДА Груздев, ГЛ Левит, МИ Кодесс… - Chemistry of Heterocyclic …, 2013 - hgs.osi.lv
Enantiomers of 2-methyl-6-nitro-1, 2, 3, 4-tetrahydroquinoline have been obtained by kinetic resolution of racemic 2-methyl-1, 2, 3, 4-tetrahydroquinoline in acylation with acyl chlorides …
Number of citations: 3 hgs.osi.lv
M Kulka, RHF Manske - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
Three compounds, namely 1,2,3,4-tetrahydroquinoline, N-acetyl-1,2,3,4-tetra-hydroquinoline, and 5,8-dichloroquinoline, have been nitrated and the nitration products orientated …
Number of citations: 16 cdnsciencepub.com
EN Chulakov, MA Korolyova, LS Sadretdinova… - Russian Chemical …, 2021 - Springer
A comparative study of the kinetic resolution (KR) of racemic 6-substituted 2-methyl-1,2,3,4-tetrahydroquinolines with acyl chlorides of (S)-naproxen, N-phthaloyl-(S)-leucine, and (R)-O-…
Number of citations: 3 link.springer.com
JHP Utley, TA Vaughan - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Second-order rate coefficients have been measured for the nitration in 82% aqueous sulphuric acid of a series of strained 2-alkyl-1-methyl- and 2-alkyl-1,4-dimethyl-tetrahydroquinolines…
Number of citations: 6 pubs.rsc.org
B Nammalwar, RA Bunce - Molecules, 2013 - mdpi.com
A review of the recent literature is given focusing on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino …
Number of citations: 127 www.mdpi.com

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